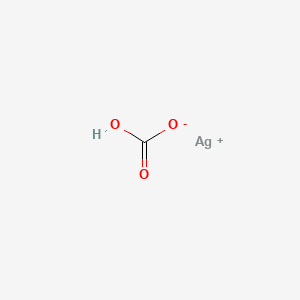Silver bicarbonate
CAS No.: 10357-62-7
Cat. No.: VC17047718
Molecular Formula: CHAgO3
Molecular Weight: 168.885 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10357-62-7 |
|---|---|
| Molecular Formula | CHAgO3 |
| Molecular Weight | 168.885 g/mol |
| IUPAC Name | silver;hydrogen carbonate |
| Standard InChI | InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
| Standard InChI Key | XHXKMTAWMZESFU-UHFFFAOYSA-M |
| Canonical SMILES | C(=O)(O)[O-].[Ag+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Composition
Silver bicarbonate, with the chemical formula AgHCO₃, consists of a silver cation (Ag⁺) and a bicarbonate anion (HCO₃⁻). Unlike its carbonate counterpart (Ag₂CO₃), which features two silver ions bonded to a carbonate group, silver bicarbonate’s structure arises from the electrostatic interaction between a single Ag⁺ and HCO₃⁻2. The bicarbonate ion itself is a polyatomic species with a central carbon atom bonded to three oxygen atoms (two single bonds and one double bond) and a hydroxyl group 2.
Crystallographic and Bonding Features
The ionic bonding in AgHCO₃ follows the typical characteristics of alkali metal bicarbonates, though silver’s larger atomic radius and polarizability introduce unique lattice dynamics. Computational models suggest a monoclinic crystal system, with Ag⁺ ions occupying interstitial sites between HCO₃⁻ layers2. The weak hydrogen bonding within the bicarbonate framework contributes to its relative instability compared to silver carbonate .
Physicochemical Properties
Solubility and Stability
Thermogravimetric analyses indicate instability above 50°C, where it transitions to silver carbonate (Ag₂CO₃) and subsequently to silver oxide (Ag₂O) at higher temperatures .
Optical and Thermal Behavior
The compound’s powdered form appears off-white due to light scattering, but single crystals exhibit a faint yellow tint attributed to d-orbital electron transitions in Ag⁺ . Differential scanning calorimetry (DSC) reveals two endothermic peaks: one at 110°C (dehydration) and another at 220°C (decarbonation) .
Table 1: Comparative Properties of Silver Bicarbonate and Carbonate
| Property | Silver Bicarbonate (AgHCO₃) | Silver Carbonate (Ag₂CO₃) |
|---|---|---|
| Molar Mass (g/mol) | 168.88 | 275.75 |
| Density (g/cm³) | 3.21 | 6.08 |
| Decomposition Temp (°C) | 110 | 120 |
| Solubility in Water (g/L) | 0.045 | 0.032 |
Synthesis and Industrial Preparation
Conventional Laboratory Methods
Silver bicarbonate is typically synthesized via the reaction of silver nitrate (AgNO₃) with sodium bicarbonate (NaHCO₃) under controlled conditions:
This precipitation reaction requires cold, dilute solutions to minimize side products like Ag₂CO₃2. The product is then filtered and dried under vacuum to prevent thermal decomposition.
Challenges in Scalable Production
Industrial-scale synthesis is hindered by:
-
Rapid decomposition: AgHCO₃ converts to Ag₂CO₃ upon exposure to moisture or mild heat.
-
Cost inefficiency: High silver prices and low yields make large-scale production economically unviable .
Emerging Applications and Research Frontiers
Catalytic and Organic Synthesis Uses
Preliminary investigations propose AgHCO₃ as a mild oxidizing agent in organic reactions. Its bicarbonate ion may act as a proton shuttle, facilitating transformations such as the oxidation of alcohols to ketones without over-oxidizing substrates .
Limitations and Future Directions
Stability and Toxicity Concerns
The compound’s instability in ambient conditions and potential cytotoxicity at elevated concentrations necessitate further biocompatibility studies. Hemolysis assays on Ag₂CO₃ nanoparticles showed <5% erythrocyte damage at therapeutic doses, but analogous data for AgHCO₃ remain unavailable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume